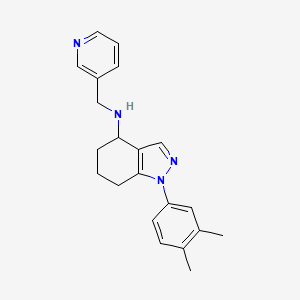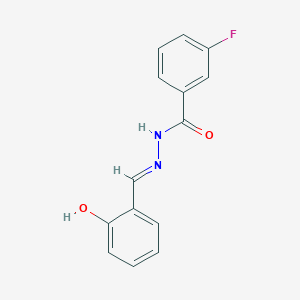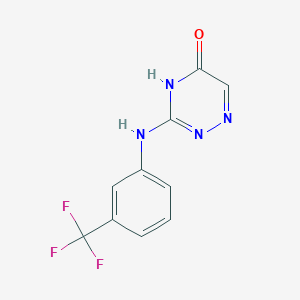
N-cyclohexyl-2-(3-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(3-methylphenoxy)propanamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a cyclohexyl group, a methylphenoxy group, and a propanamide moiety. This compound is available from various suppliers and is used in a range of research fields .
Preparation Methods
The synthesis of N-cyclohexyl-2-(3-methylphenoxy)propanamide typically involves the reaction of cyclohexylamine with 3-methylphenoxypropanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, and requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
N-cyclohexyl-2-(3-methylphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
N-cyclohexyl-2-(3-methylphenoxy)propanamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclohexyl-2-(3-methylphenoxy)propanamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-(4-methylphenoxy)propanamide: Similar structure but with a different position of the methyl group on the phenoxy ring.
N-cyclohexyl-2-(3-ethylphenoxy)propanamide: Similar structure but with an ethyl group instead of a methyl group on the phenoxy ring.
N-cyclohexyl-2-(3-methylphenoxy)butanamide: Similar structure but with a butanamide moiety instead of a propanamide moiety.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting chemical and biological properties .
Properties
IUPAC Name |
N-cyclohexyl-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-6-10-15(11-12)19-13(2)16(18)17-14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQICVEGNOAVRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6020108.png)
![2-[(5E)-5-({2-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B6020111.png)

![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6020142.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6020149.png)
![2-amino-7-(quinolin-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6020159.png)

![N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6020167.png)
![(1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6020188.png)
![4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B6020191.png)
![(Z)-hydroxyimino-[(1E)-1-hydroxyimino-2-methyl-1-phenylpropan-2-yl]-oxidoazanium](/img/structure/B6020197.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6020199.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-pyridin-4-ylethyl)-1,2-oxazole-3-carboxamide](/img/structure/B6020210.png)
